molecular formula C14H17NO5 B14196254 4-Methyl 3-phenyl 2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate CAS No. 921766-29-2

4-Methyl 3-phenyl 2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate

Cat. No.: B14196254
CAS No.: 921766-29-2
M. Wt: 279.29 g/mol
InChI Key: KHJIQVZTIZROID-UHFFFAOYSA-N
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Description

4-Methyl 3-phenyl 2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate is a chemical compound belonging to the oxazolidine family. Oxazolidines are heterocyclic organic compounds containing a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom. This particular compound is characterized by its unique structure, which includes methyl, phenyl, and dimethyl groups attached to the oxazolidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl 3-phenyl 2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of a phenyl-substituted oxazolidine with a methyl-substituted carboxylic acid. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-Methyl 3-phenyl 2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where one or more substituents are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

4-Methyl 3-phenyl 2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound can be used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 4-Methyl 3-phenyl 2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-2-phenyl-1,3-oxazolidine: Similar structure but lacks the dimethyl and carboxylate groups.

    2-(4-chlorophenyl)-1,3-oxazolidine: Contains a chlorophenyl group instead of a phenyl group.

    2-tert-butyl-3,4,4-trimethyl-1,3-oxazolidine: Features tert-butyl and trimethyl groups.

Uniqueness

4-Methyl 3-phenyl 2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate is unique due to its specific combination of substituents, which can impart distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Properties

CAS No.

921766-29-2

Molecular Formula

C14H17NO5

Molecular Weight

279.29 g/mol

IUPAC Name

4-O-methyl 3-O-phenyl 2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate

InChI

InChI=1S/C14H17NO5/c1-14(2)15(11(9-19-14)12(16)18-3)13(17)20-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3

InChI Key

KHJIQVZTIZROID-UHFFFAOYSA-N

Canonical SMILES

CC1(N(C(CO1)C(=O)OC)C(=O)OC2=CC=CC=C2)C

Origin of Product

United States

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